molecular formula C16H14FNO3 B5713933 methyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate

methyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate

Cat. No.: B5713933
M. Wt: 287.28 g/mol
InChI Key: GLPQYGNMDDBBGK-UHFFFAOYSA-N
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Description

Methyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate is an organic compound with the molecular formula C16H14FNO3 It is a derivative of benzoic acid and contains a fluorophenyl group, making it a fluorinated aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate typically involves the acylation of 4-aminobenzoic acid with 4-fluorophenylacetyl chloride, followed by esterification with methanol. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and a catalyst like N,N-dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted aromatic compounds.

Scientific Research Applications

Methyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Lacks the fluorophenyl group, resulting in different chemical and biological properties.

    4-Fluorobenzoic acid: Contains the fluorophenyl group but lacks the acetylamino and ester functionalities.

Uniqueness

Methyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate is unique due to the presence of both the fluorophenyl and acetylamino groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 4-[[2-(4-fluorophenyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-21-16(20)12-4-8-14(9-5-12)18-15(19)10-11-2-6-13(17)7-3-11/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPQYGNMDDBBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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